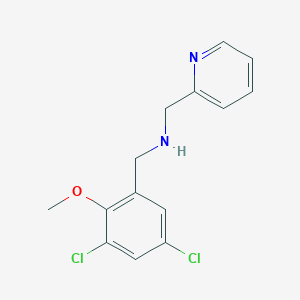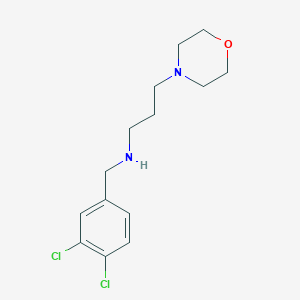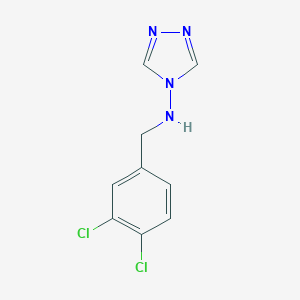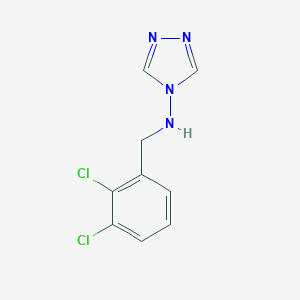![molecular formula C13H22N2O3 B261427 [1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261427.png)
[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid is a complex organic compound with a unique structure that includes a cyclohexylmethyl group, a piperazine ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the cyclohexylmethyl group and the acetic acid moiety. Common reagents used in these reactions include cyclohexylmethyl chloride, piperazine, and acetic anhydride. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or alcohols). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving piperazine derivatives.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, modulating their activity and leading to various physiological effects. Additionally, the cyclohexylmethyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a similar cyclohexane structure.
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine: An energetic material with a complex ring structure.
Uniqueness
[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid is unique due to its combination of a piperazine ring and a cyclohexylmethyl group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H22N2O3 |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-[1-(cyclohexylmethyl)-3-oxopiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C13H22N2O3/c16-12(17)8-11-13(18)14-6-7-15(11)9-10-4-2-1-3-5-10/h10-11H,1-9H2,(H,14,18)(H,16,17) |
InChI Key |
AJFRMWAAAYOLHJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CN2CCNC(=O)C2CC(=O)O |
Canonical SMILES |
C1CCC(CC1)C[NH+]2CCNC(=O)C2CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


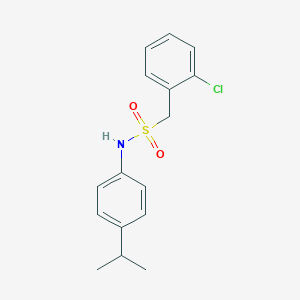
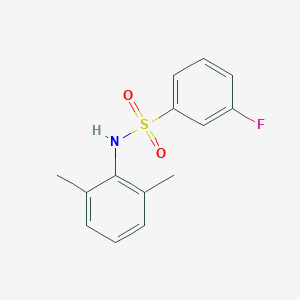

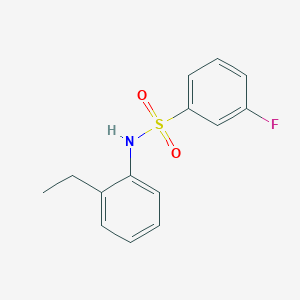
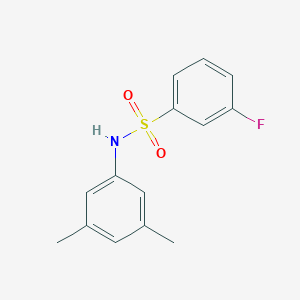

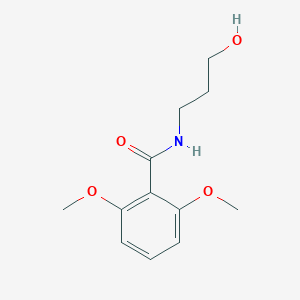
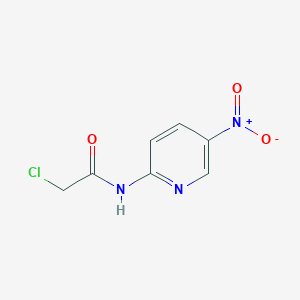
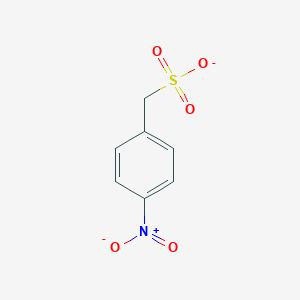
![1-Phenyl-2-{[2-(trifluoromethyl)benzyl]amino}-1-propanol](/img/structure/B261374.png)
